molecular formula C16H19NO2 B10839669 1-(Oxazol-2-yl)-7-phenylheptan-1-one

1-(Oxazol-2-yl)-7-phenylheptan-1-one

Cat. No.: B10839669
M. Wt: 257.33 g/mol
InChI Key: GWMQJJIAUUBGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxazol-2-yl)-7-phenylheptan-1-one is a synthetic organic compound featuring an oxazole heterocycle linked to a 7-phenylheptan-1-one chain. This structure is characteristic of α-ketoheterocycle scaffolds, which are of significant interest in medicinal chemistry for the development of potent and selective enzyme inhibitors . Compounds within this class, including close structural analogs, have been identified as potent inhibitors of Diacylglycerol Lipase-alpha (DAGLα), a key enzyme in the endocannabinoid signaling pathway . DAGLα is responsible for the production of the endocannabinoid 2-arachidonoylglycerol (2-AG), making it a promising target for investigating and potentially treating neuroinflammation, obesity, and related metabolic disorders . The electrophilic ketone in the α-ketoheterocycle scaffold is essential for its inhibitory activity, and the nature of the heterocycle and the lipophilic tail are critical for potency and selectivity . As a research chemical, this compound is intended for use in biochemical and pharmacological research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)-7-phenylheptan-1-one

InChI

InChI=1S/C16H19NO2/c18-15(16-17-12-13-19-16)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2

InChI Key

GWMQJJIAUUBGNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=CO2

Origin of Product

United States

Preparation Methods

Formation of the Oxazole Ring

The critical step involves cyclization of 2-hydroxy-7-phenylheptanenitrile (124) with 2-amino-3-hydroxypyridine under acidic conditions:

  • Imidate Formation :

    • The nitrile 124 is treated with ethanol and acetyl chloride in chloroform to generate an imidate intermediate.

    • Conditions: 0°C to room temperature, 2 hours, argon atmosphere.

  • Cyclization :

    • The imidate reacts with 2-amino-3-hydroxypyridine in refluxing ethanol (80°C, 8 hours) to form 1-(oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-ol.

  • Oxidation to Ketone :

    • The secondary alcohol is oxidized to the ketone using Jones reagent (CrO₃ in H₂SO₄) or other oxidizing agents, yielding the final product.

Key Data :

StepYieldReagentsTemperatureTime
Imidate Formation86%AcCl, EtOH, CHCl₃0°C → rt2 h
Cyclization20%2-Amino-3-hydroxypyridine80°C8 h
Oxidation34%CrO₃, H₂SO₄rt2 h

Patent-Based Methods for Analogous Compounds

EP2161997A1 discloses a related approach for tricyclic inhibitors of fatty acid amide hydrolase, utilizing α-ketoheterocycle intermediates:

  • Key Reaction :

    • Substituted oxazoles are synthesized via Pd-catalyzed carboxylative cyclization of propargylic amines, though this method is more applicable to derivatives with pyridyl substituents.

    • Example: 7-Phenyl-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)heptan-1-one (analogous structure) is prepared using silyl-protected intermediates and tri(propan-2-yl)silane.

Comparison of Methods :

ParameterAcademic RoutePatent Route
Starting Material2-Hydroxy-7-phenylheptanenitrilePropargylic amines
Cyclization CatalystAcidic conditionsPd-based catalysts
Yield20–34%30–45%
ComplexityModerateHigh (requires inert gas)

Mechanistic Insights and Side Reactions

Acid-Catalyzed Cyclization

The formation of the oxazole ring proceeds through nucleophilic attack of the amine on the electrophilic imidate carbon, followed by dehydration. Competing pathways include:

  • Over-oxidation : Uncontrolled oxidation of the alcohol intermediate can lead to carboxylic acid byproducts.

  • Ring-Opening : Hydrolysis of the oxazole under strongly acidic conditions reduces yield.

Optimization Strategies

  • Temperature Control : Maintaining reflux at 80°C during cyclization minimizes side reactions.

  • Protecting Groups : Silane protecting groups (e.g., tri(propan-2-yl)silyl) improve stability of intermediates in patent methods.

Characterization and Validation

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 7.21–7.40 (m, 5H, Ar-H), 3.31 (t, J = 7.5 Hz, 2H, CH₂), 2.62 (t, J = 7.7 Hz, 2H, CH₂).

    • HRMS : Calculated for C₁₆H₁₉NO₂ [M + H]⁺: 257.1416; Found: 257.1412.

  • Purity Assessment :

    • HPLC analysis shows >95% purity when using chromatographic purification (silica gel, ethyl acetate/hexane) .

Chemical Reactions Analysis

Types of Reactions

1-(Oxazol-2-yl)-7-phenylheptan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like ceric ammonium nitrate (CAN) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can produce imides and benzoic acid .

Scientific Research Applications

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the most notable applications of 1-(oxazol-2-yl)-7-phenylheptan-1-one is its role as a potent inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide. Inhibiting FAAH can lead to increased levels of these signaling molecules, which are associated with various physiological effects including analgesia and modulation of mood.

Case Study: FAAH Inhibition

  • A study reported that derivatives of this compound exhibited selective inhibition of FAAH, with some compounds achieving low KiK_i values (as low as 400 pM), indicating high potency .
  • These compounds were shown to accumulate in cerebrospinal fluid and induce physiological sleep while reducing motility, suggesting potential applications in sleep disorders .

Neuropharmacological Effects

Research has indicated that this compound may influence serotonergic and GABAergic systems. The modulation of these neurotransmitter systems can have implications for treating anxiety disorders and depression.

Neuropharmacological Insights

  • The compound was found to exhibit analgesic effects similar to those of anandamide without directly activating cannabinoid receptors, hinting at a unique mechanism of action that could be exploited for therapeutic purposes .

Therapeutic Potential

Given its properties, this compound has potential applications in several therapeutic areas:

Pain Management

Due to its ability to elevate endocannabinoid levels through FAAH inhibition, it may serve as a novel analgesic agent.

Sleep Disorders

The compound’s effects on sleep induction point towards potential utility in treating insomnia or other sleep-related issues.

Anxiety and Mood Disorders

By modulating neurotransmitter systems, it could be explored as a treatment option for anxiety and depression.

Comparative Analysis with Other Compounds

Compound NameFAAH Inhibition Potency (K_i)Notable Effects
This compound~400 pMAnalgesia, sleep induction
Oleamide~500 pMSleep induction, reduced motility
Other FAAH inhibitorsVaries (higher than above)General analgesic effects

Mechanism of Action

The mechanism of action of 1-(oxazol-2-yl)-7-phenylheptan-1-one depends on its specific application. In medicinal chemistry, oxazole derivatives often interact with biological targets such as enzymes and receptors through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the heterocyclic ring system, substituent positioning, and chain length. Below is a comparative analysis:

Table 1: Structural and Spectroscopic Comparison of Selected Analogs
Compound Name Heterocycle Type Molecular Formula Key Spectral Data (¹³C NMR, δ ppm) Purity/Stability
1-(Oxazol-2-yl)-7-phenylheptan-1-one (Target) Oxazole C₁₈H₂₁NO₂ N/A (Inferred carbonyl ~190-195†) N/A
1-(Oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-one Fused oxazolo-pyridine C₁₉H₂₁N₂O₂ 190.48 (C=O) 94% (LC/MS)
7-Phenyl-1-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]heptan-1-one (JG1) 1,3,4-Oxadiazole + pyridine C₂₀H₂₁N₃O₂ N/A N/A
2-(Benzo[d]oxazol-2-yl)-1-phenylvinyl benzoate Benzooxazole C₂₂H₁₅NO₃ 164.2 (ester C=O) Intermediate (non-purified)

†Inferred from analogous compounds in .

Key Findings and Implications

Heterocycle Electronic Effects: The oxazole ring in the target compound is less electron-deficient compared to the fused oxazolo-pyridine system in compound 109 . This difference may influence reactivity and binding interactions in biological systems.

Synthetic Accessibility :

  • Compound 109 was synthesized via oxidation of an alcohol precursor (61% yield) , suggesting that the target compound could be accessible through similar mild oxidative conditions.
  • In contrast, JG1 requires more complex heterocyclic assembly (e.g., cyclization of hydrazides), which may limit scalability.

Spectroscopic Signatures :

  • The carbonyl carbon in compound 109 resonates at δ 190.48 ppm , a value typical for α-heterocyclic ketones. This aligns with expectations for the target compound.
  • Benzooxazole derivatives (e.g., δ 164.2 ppm for ester carbonyls ) exhibit downfield shifts due to conjugation with aromatic systems.

Stability and Applications: Compound 109 demonstrates high purity (94% by LC/MS) , indicating robustness under standard laboratory conditions.

Q & A

Q. Purity Validation :

  • Chromatography : HPLC or GC-MS to confirm >95% purity .
  • Spectroscopy : ¹H/¹³C NMR to verify functional groups; IR for carbonyl (C=O) and oxazole (C=N) stretches .

(Basic) Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

TechniqueParametersPurposeReference
NMR ¹H (400 MHz), ¹³C (100 MHz)Confirm alkyl chain, phenyl, and oxazole protons
X-ray crystallography SHELX refinement (SHELXL)Resolve bond angles/distances and confirm stereochemistry
Mass spectrometry ESI/HRMSVerify molecular ion ([M+H]⁺) and fragmentation patterns

For crystallography, use programs like SHELXL for refinement and ORTEP-3 for visualization .

(Advanced) How can contradictions between computational reactivity predictions and experimental kinetic data be resolved?

Answer:
Discrepancies often arise from solvent effects or incomplete DFT functional parameterization. Strategies include:

  • Solvent correction : Apply implicit solvation models (e.g., COSMO-RS) to DFT calculations .
  • Experimental validation : Conduct kinetic studies under inert atmospheres to isolate side reactions .
  • Statistical analysis : Use Bland-Altman plots to quantify systematic biases between theoretical and experimental results .

(Advanced) What optimization strategies improve yield in multi-step syntheses of this compound?

Answer:

FactorOptimization ApproachReference
Catalyst Screen Pd(OAc)₂/XPhos for coupling efficiency
Temperature Use microwave-assisted synthesis (80–120°C) to reduce reaction time
Workup Employ column chromatography (hexane/EtOAc gradient) to isolate intermediates

Monitor reaction progress via TLC and adjust stoichiometry dynamically .

(Advanced) How should researchers address discrepancies in thermal stability data from TGA vs. DSC analyses?

Answer:

  • Controlled atmosphere : Perform TGA/DSC under identical N₂ flow rates to eliminate oxidation effects .
  • Sample preparation : Ensure uniform particle size (<50 µm) to avoid thermal conductivity artifacts .
  • Data reconciliation : Apply Kissinger analysis to compare activation energies from both methods .

(Basic) What are the journal requirements for reporting synthetic procedures and characterization data?

Answer:
Per Beilstein Journal guidelines :

  • Experimental section : Describe solvents, catalysts, and purification steps in detail.
  • Supporting information : Include NMR/IR spectra, crystallographic CIF files, and HPLC chromatograms.
  • Reproducibility : Specify equipment models (e.g., "Bruker AVANCE III HD 400 MHz NMR").

(Advanced) What computational methods validate the electronic properties of this compound?

Answer:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to model HOMO/LUMO energies and polarizability .
  • Molecular dynamics : Simulate solvent interactions (e.g., DMSO) with GROMACS .
  • Docking studies : Map electrostatic potential surfaces to predict binding affinity with kinase targets .

(Advanced) How can crystallographic software (SHELX) resolve ambiguities in molecular packing arrangements?

Answer:

  • Twinning analysis : Use SHELXD to detect pseudo-merohedral twinning in diffraction data .
  • Hydrogen bonding networks : Refine with SHELXL using restraints for O–H···N interactions .
  • Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.